4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylicacid1,1-dioxide
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Overview
Description
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide is a chemical compound with the molecular formula C10H17NO6S. It is a thiomorpholine derivative, which is a type of heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide typically involves the reaction of thiomorpholine with tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of a base such as triethylamine (TEA) and an oxidizing agent like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific pathways and targets depend on the context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid: Similar in structure but contains a piperazine ring instead of a thiomorpholine ring.
1-(tert-Butoxycarbonyl)-4-piperidone: Contains a piperidone ring and is used in similar synthetic applications.
4-(tert-Butoxycarbonyl)-1,4-diazepane-1-carboxylic acid: Contains a diazepane ring and is used in the synthesis of complex molecules.
Uniqueness
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide is unique due to the presence of both a thiomorpholine ring and a sulfone group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-4-5-18(15,16)6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAIQODSRXKFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCS(=O)(=O)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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